molecular formula C22H10O4 B1580515 5,7,12,14-Pentacenetetrone CAS No. 23912-79-0

5,7,12,14-Pentacenetetrone

Cat. No. B1580515
CAS RN: 23912-79-0
M. Wt: 338.3 g/mol
InChI Key: YZOGOBWHTVNKGA-UHFFFAOYSA-N
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Description

5,7,12,14-Pentacenetetrone is an organic compound with the molecular formula C22H10O4 . It is a type of quinone-based material, which undergoes a two-electron redox reaction .


Synthesis Analysis

Pentacene-5,7,12,14-tetraone has been subjected to selective olefination and cross-coupling reactions to yield a new class of pentacene-based π-conjugated systems . These systems are functionalized with geminal enediyne and 1,3-dithiole groups .


Molecular Structure Analysis

The molecular structure of 5,7,12,14-Pentacenetetrone is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12 (11)20 (24)16-10-18-17 (9-15 (16)19)21 (25)13-7-3-4-8-14 (13)22 (18)26/h1-10H .


Chemical Reactions Analysis

The performance of 5,7,12,14-pentacenetetrone as an organic active material for rechargeable lithium batteries was investigated . A positive-electrode incorporating 5,7,12,14-pentacenetetrone showed an initial discharge capacity of more than 300 mAh/g(PT) with an average voltage of 2.1 V vs. Li+/Li . This corresponds to a four-electron redox behavior .

Scientific Research Applications

Supercapacitors

PT, a polycyclic quinone derivative rich in carbonyl groups, has been explored as a novel organic electrode material for supercapacitors. It is noted for its strong π–π interactions due to its flat, conjugated system. When fixed on conductive reduced graphene oxide (rGO) through π–π interaction, PT@rGO hydrogel forms, enhancing electrochemical performance by reducing charge transfer resistance and promoting the Faraday reaction. This composite structure allows for a significant improvement in specific capacitance and rate capability, demonstrating the potential of PT in energy storage applications (Hou et al., 2021).

Rechargeable Lithium Batteries

Research has shown PT's effectiveness as an active material in rechargeable lithium batteries, where it exhibited good cycle-life performance. Positive electrodes incorporating PT maintained approximately 80% of their initial capacity even after 100 cycles, highlighting PT's potential for enhancing the durability and efficiency of lithium batteries (Yao et al., 2012).

Organic Thin-Film Transistors (OTFTs)

In the realm of organic electronics, PT derivatives have been synthesized to investigate their potential in OTFT applications. The introduction of aryl substituents on the pentacene backbone aims to address the challenges of oxygen sensitivity and low solubility that limit pentacene's practical use in OTFTs. Through this modification, derivatives like 5,7,12,14-tetraaryl-substituted pentacenes have been prepared, offering insights into the structural and electronic properties beneficial for semiconducting applications (Vets et al., 2006).

Molecular Electronics and Sensor Applications

PT derivatives also play a significant role in molecular electronics and sensor applications. For instance, their aggregation-induced emission enhancement (AIEE) attributes make them suitable for the detection of nitroaromatic compounds, offering a cost-effective approach for the trace detection of nitroaromatic explosives (Kaur et al., 2014).

Safety And Hazards

5,7,12,14-Pentacenetetrone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The use of 5,7,12,14-Pentacenetetrone in rechargeable lithium batteries is a promising area of research . The compound’s high discharge capacity and average voltage make it an attractive candidate for future development . Additionally, the compound’s potential in the creation of new pentacene-based π-conjugated systems through selective olefination and cross-coupling reactions is another exciting avenue for future exploration .

properties

IUPAC Name

pentacene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGOBWHTVNKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178626
Record name 5,7,12,14-Pentacenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,12,14-Pentacenetetrone

CAS RN

23912-79-0
Record name 5,7,12,14-Pentacenetetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023912790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7,12,14-Pentacenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7,12,14-Pentacenetetrone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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